![molecular formula C24H20N2O3 B6087225 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6087225.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide (DBPA) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBPA is a benzoxazole derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been demonstrated to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has also been shown to scavenge free radicals and reduce oxidative stress.
In vivo studies have demonstrated that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide exhibits anticancer, anti-inflammatory, and neuroprotective effects. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to reduce tumor growth in animal models of cancer and inhibit the production of pro-inflammatory cytokines in animal models of inflammation. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has also been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide in lab experiments is its broad range of biological activities. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide exhibits anticancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. Another advantage of using N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide is its synthetic nature, which allows for easy modification and optimization of its structure for improved biological activity.
One of the limitations of using N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide in lab experiments is its limited solubility in aqueous solutions. This makes it difficult to administer N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide to cells or animals in its pure form. Another limitation is the lack of in-depth understanding of its mechanism of action, which makes it challenging to optimize its biological activity.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide. One direction is to optimize its structure for improved biological activity and solubility. Another direction is to elucidate its mechanism of action and identify its molecular targets. This will provide insights into the biological pathways that N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide modulates and help to optimize its therapeutic potential.
Another future direction is to investigate the pharmacokinetics and toxicity of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide in animal models. This will provide important information on the safety and efficacy of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide for potential clinical use. Finally, future research can focus on the development of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide-based drug delivery systems for targeted and sustained release of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide in vivo.
Métodos De Síntesis
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide involves the condensation reaction of 5,6-dimethyl-2-aminobenzoxazole and 4-hydroxy-3-phenylacrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of an organic solvent. The resulting product is then purified through column chromatography to obtain pure N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide.
Aplicaciones Científicas De Investigación
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory signaling pathways. This makes N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorder research, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation. It has also been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-12-20-22(13-16(15)2)29-24(26-20)19-14-18(9-10-21(19)27)25-23(28)11-8-17-6-4-3-5-7-17/h3-14,27H,1-2H3,(H,25,28)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVJORBAUZXOY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.